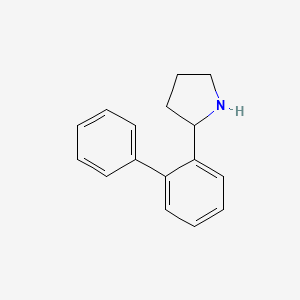

2-(2-Phenylphenyl)pyrrolidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-phenylphenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N/c1-2-7-13(8-3-1)14-9-4-5-10-15(14)16-11-6-12-17-16/h1-5,7-10,16-17H,6,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJXDNEKYERUFPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=CC=C2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50394946 | |

| Record name | 2-(2-phenylphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383127-33-1 | |

| Record name | 2-(2-phenylphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2 Phenylphenyl Pyrrolidine and Analogues

Strategies for Pyrrolidine (B122466) Ring Construction

The formation of the five-membered pyrrolidine ring is a cornerstone of heterocyclic chemistry. The strategies employed are diverse, ranging from classical cyclization reactions to modern metal-catalyzed approaches. These methods often hinge on the formation of a key carbon-nitrogen bond to close the ring.

Cyclization Reactions in Pyrrolidine Synthesis

Cyclization reactions represent a fundamental approach to the pyrrolidine core, involving the formation of the ring from an open-chain precursor. These reactions are typically categorized by the specific bond-forming mechanism.

Direct intramolecular amination of unactivated C(sp³)–H bonds is a powerful and atom-economical strategy for synthesizing pyrrolidines. This approach avoids the need for pre-functionalized starting materials, directly converting a C-H bond into a C-N bond.

Palladium-catalyzed methods have been developed for the intramolecular amination of C(sp³)–H bonds at the δ-position of picolinamide (B142947) (PA)-protected amine substrates, leading to the formation of pyrrolidines. nih.govorganic-chemistry.org These reactions often proceed through a Pd(II)/Pd(IV) catalytic cycle and can be performed with low catalyst loading under convenient conditions. nih.govorganic-chemistry.org Similarly, iron-based catalysts, such as iron(II) iodide (FeI₂), have proven to be remarkably active for pyrrolidine synthesis from organic azides via direct C–H amination. nih.gov This method is highly efficient, with fast reaction times and tolerance for various functional groups. nih.gov

Copper-catalyzed systems are also widely used. Mechanistic studies on copper-catalyzed intramolecular C-H amination of N-fluoro amides using tris(pyrazolyl)borate (Tpˣ) ligands have provided insight into the reaction pathway, which involves a copper(II) fluoride (B91410) intermediate. nih.gov This method effectively produces pyrrolidines and piperidines. nih.gov

Table 1: Examples of Intramolecular C(sp³)-H Amination for Pyrrolidine Synthesis

| Catalyst/Reagent | Substrate Type | Key Features | Reference |

|---|---|---|---|

| Pd(OAc)₂ / Picolinamide (PA) | PA-protected amines | Activates δ-C(sp³)-H bonds; proceeds via Pd(II)/Pd(IV) cycle. | nih.govorganic-chemistry.org |

| FeI₂ | Organic azides | Fast, selective, high turnover numbers (TONs), tolerates functional groups. | nih.gov |

| [TpˣCuL] | N-fluoro amides | Mechanistic studies support a fluorinated copper(II) intermediate. | nih.gov |

The Hofmann–Löffler reaction (also known as the Hofmann–Löffler–Freytag reaction) is a classic photochemical or thermal method for synthesizing pyrrolidines. wikipedia.orgresearchgate.net The reaction involves the decomposition of an N-halogenated amine in the presence of a strong acid. wikipedia.orgyoutube.com This generates a nitrogen-centered radical, which undergoes an intramolecular 1,5-hydrogen atom transfer (1,5-HAT) to form a carbon-centered radical at the δ-position. youtube.comnih.gov This radical then propagates the chain and subsequent treatment with a base leads to an intramolecular SN2 reaction, closing the ring to form the pyrrolidine. youtube.com

Modern variants have expanded the scope of this reaction. The Suárez modification allows the reaction to proceed under milder, neutral conditions using N-nitroamides, N-cyanamides, or phosphoramidates with hypervalent iodine reagents. wikipedia.org Another advancement employs sulfonimides as nitrogen sources, initiated by visible light in the presence of N-iodosuccinimide, providing pyrrolidines under mild conditions. organic-chemistry.org A cooperative system using both iodine and a photoredox catalyst under visible light has also been developed, which allows for the reoxidation of the iodine catalyst and broadens the substrate scope to include benzamides. nih.gov

Table 2: Key Features of Hofmann-Löffler Reaction and Variants

| Reaction Type | Conditions | Mechanism Highlights | Reference |

|---|---|---|---|

| Classic Hofmann-Löffler | N-haloamine, strong acid, heat/light | Nitrogen-centered radical formation, 1,5-HAT, intramolecular SN2 cyclization. | wikipedia.orgyoutube.com |

| Suárez Modification | N-phosphoramidates, I₂, hypervalent iodine reagent | Generates N-radicals under neutral conditions. | wikipedia.org |

| Visible-Light Initiation | Sulfonimides, N-Iodosuccinimide (NIS) | Mild conditions, avoids strong acids. | organic-chemistry.org |

| Dual Catalysis (Iodine/Photoredox) | Sulfonamides, I₂, photoredox catalyst, light | In situ regeneration of the active iodine species. | nih.gov |

Beyond the Hofmann-Löffler reaction, other radical cyclizations are instrumental in pyrrolidine synthesis. These methods often involve the generation of a carbon- or nitrogen-centered radical that adds to an unsaturated bond within the same molecule. A copper-catalyzed intermolecular carboamination of vinylarenes with potassium N-carbamoyl-β-aminoethyltrifluoroborates has been shown to proceed through a radical mechanism to form 2-arylpyrrolidines. nih.gov

Cobalt-based metalloradical catalysis offers another pathway, enabling the enantioselective cyclization of aliphatic diazo compounds via intramolecular radical alkylation of C(sp³)–H bonds to form chiral pyrrolidines. scispace.com This method represents a departure from traditional radical cyclizations that rely on unsaturated substrates. scispace.com

The final ring-closing step of the Hofmann-Löffler reaction is a classic example of an intramolecular SN2 reaction. youtube.com More generally, this strategy involves a nucleophilic nitrogen atom displacing a leaving group attached to the δ-carbon of an acyclic precursor. A straightforward one-pot method for this transformation involves the chlorination of amino alcohols with thionyl chloride (SOCl₂), which generates a δ-chloroamine that cyclizes in situ to afford the pyrrolidine. organic-chemistry.org This approach circumvents the need for multi-step protection-activation-cyclization-deprotection sequences. organic-chemistry.org

Metal-Catalyzed Pyrrolidine Synthesis

Metal catalysis has revolutionized the synthesis of pyrrolidines, particularly 2-arylpyrrolidines. These methods offer high efficiency and selectivity under mild conditions.

Copper-Catalyzed Synthesis: Copper catalysis is prominent in the synthesis of 2-arylpyrrolidines. One method involves the intermolecular carboamination of vinylarenes with potassium N-carbamoyl-β-aminoethyltrifluoroborates. organic-chemistry.orgnih.gov This reaction is catalyzed by a copper(II) complex and proceeds readily to give the 2-arylpyrrolidine products. nih.gov

Palladium-Catalyzed Synthesis: Palladium catalysts are used in tandem reactions to construct complex pyrrolidine structures. For instance, the N-arylation of a γ-amino alkene followed by a carboamination with a second aryl bromide can produce differentially arylated N-aryl-2-benzyl pyrrolidines in a one-pot process. uwindsor.ca

Other Metals: Rhodium catalysts have been used for the synthesis of pyrrolidines from O-benzoylhydroxylamines, organic-chemistry.org while gold-catalyzed tandem cycloisomerization/hydrogenation of chiral homopropargyl sulfonamides provides access to enantioenriched pyrrolidines. organic-chemistry.org

While direct synthetic routes to 2-(2-phenylphenyl)pyrrolidine are not extensively documented in the cited literature, the synthesis of closely related N-biphenyl pyrrolidine derivatives has been described. One such synthesis involves a Suzuki coupling to create the biphenyl (B1667301) backbone, followed by a nucleophilic aromatic substitution where a chiral pyrrolidine derivative displaces a fluorine atom on the biphenyl ring. researchgate.net This highlights a modular approach where the biphenyl and pyrrolidine moieties are joined in a late-stage step. researchgate.net

Table 3: Overview of Metal-Catalyzed Syntheses of 2-Arylpyrrolidine Analogues

| Metal Catalyst | Reaction Type | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Copper | Intermolecular Carboamination | Vinylarenes + Potassium N-carbamoyl-β-aminoethyltrifluoroborates | 2-Arylpyrrolidines | organic-chemistry.orgnih.gov |

| Palladium | Tandem N-Arylation/Carboamination | γ-Amino alkenes + Aryl bromides | N-Aryl-2-benzyl pyrrolidines | uwindsor.ca |

| Rhodium | Intramolecular C-H Insertion | O-Benzoylhydroxylamines | Pyrrolidines | organic-chemistry.org |

| Gold | Tandem Cycloisomerization/Hydrogenation | Chiral homopropargyl sulfonamides | Enantioenriched pyrrolidines | organic-chemistry.org |

| Palladium | Suzuki Coupling / SNAr | 2-Iodo-4-nitro-fluorobenzene + Boronic acid / Chiral pyrrolidine | N-Biphenyl pyrrolidine derivatives | researchgate.net |

Iridium-Catalyzed Hydrogenation and Annulation

Iridium catalysts are highly effective for the synthesis of N-heterocycles, including pyrrolidines, through hydrogenation and annulation reactions. One prominent method involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex, which produces a variety of five-, six-, and seven-membered cyclic amines in good to excellent yields. organic-chemistry.org A chiral amine-derived iridacycle complex has been developed for a "borrowing hydrogen" annulation process, which directly converts simple racemic diols and primary amines into a wide range of diversely substituted, enantioenriched pyrrolidines. organic-chemistry.org

Another powerful iridium-catalyzed strategy is the reductive generation of azomethine ylides from tertiary amides and lactams. nih.gov Using Vaska's complex, [IrCl(CO)(PPh₃)₂], and a silane (B1218182) reductant, a broad spectrum of azomethine ylides can be generated under mild conditions. nih.gov These intermediates then undergo subsequent regio- and diastereoselective [3+2] dipolar cycloaddition reactions with alkenes to efficiently assemble structurally complex pyrrolidine architectures. nih.gov This method is notable for its ability to generate both stabilized and unstabilized azomethine ylides, expanding its synthetic utility. nih.gov

| Catalyst System | Precursors | Product Type | Key Features |

| Cp*Ir complex | Primary amines, Diols | Cyclic amines (incl. pyrrolidines) | Good to excellent yields for 5-, 6-, and 7-membered rings. organic-chemistry.org |

| Chiral iridacycle complex | Racemic diols, Primary amines | Enantioenriched pyrrolidines | "Borrowing hydrogen" annulation; provides access to valuable drug precursors. organic-chemistry.org |

| [IrCl(CO)(PPh₃)₂] / TMDS | Tertiary amides/lactams, Alkenes | Functionalized pyrrolidines | Mild conditions; proceeds via azomethine ylide [3+2] cycloaddition. nih.gov |

Copper-Catalyzed Intramolecular Amination

Copper catalysis provides a direct and efficient pathway for pyrrolidine synthesis through intramolecular C-H amination. A notable method facilitates the amination of remote, unactivated C(sp³)–H bonds under mild conditions, demonstrating excellent regio- and chemoselectivity to yield pyrrolidines. organic-chemistry.org

Mechanistic studies have focused on the use of N-fluoride amides with tris(pyrazolyl)borate copper complexes ([TpˣCuL]) as precatalysts. nih.govuhu-ciqso.esresearchgate.net This system enables the intramolecular C–H amination to form both pyrrolidines and piperidines. nih.govuhu-ciqso.es The reaction mechanism is proposed to involve a Cu(I)/Cu(II) catalytic cycle, and the nature of the substituents on the Tpˣ ligand significantly influences catalyst efficiency. nih.gov This approach is significant as it represents a C-N bond formation via catalytic copper activation of an N-F bond. nih.gov

| Catalyst System | Substrate | Key Features |

| Copper salt | Substrates with remote C(sp³)–H and amine groups | Mild conditions; high regio- and chemoselectivity. organic-chemistry.org |

| [TpˣCuL] (Tpˣ = tris(pyrazolyl)borate) | N-fluoride amides | Forms both pyrrolidines and piperidines; proceeds via C-H amination. nih.govuhu-ciqso.es |

| CuI / DPP | Aryl halides, Amines | General and inexpensive system for C-N bond formation (arylation). nih.gov |

Rhodium-Catalyzed Approaches

Rhodium catalysts offer several distinct strategies for accessing pyrrolidine derivatives. One approach involves the dirhodium-catalyzed intramolecular insertion of a nitrene into sp³ C-H bonds. organic-chemistry.org This reaction proceeds at room temperature without the need for external oxidants or directing groups, yielding N-unprotected pyrrolidines in a regio- and diastereoselective manner. organic-chemistry.org

For the synthesis of chiral 2-aryl pyrrolidines, which are direct analogues of the target compound, a highly enantioselective rhodium-catalyzed arylation of aliphatic N-tosylaldimines has been developed. organic-chemistry.org This method utilizes chiral bicyclo[3.3.0]octadiene ligands with a rhodium hydroxide (B78521) complex and can be performed as a one-pot procedure to generate the desired products in high yield and enantioselectivity. organic-chemistry.org Additionally, transition metal-catalyzed [2+2+2] alkyne cyclotrimerizations using rhodium catalysts are a powerful, atom-economical method for creating highly substituted benzene (B151609) rings, which can be precursors to complex aryl-substituted heterocycles. nih.gov

Gold(I)-Catalyzed Cyclizations

While direct gold-catalyzed cyclization to form simple pyrrolidines is less common, gold catalysts are pivotal in complex cascade reactions that can generate related fused heterocyclic systems. For instance, gold catalysis can construct tetracyclic fused indolines from 2-alkynyl-N-propargylanilines in a single step involving the formation of four bonds and three rings. nih.gov

Furthermore, chiral gold(I) complexes that incorporate a pyrrolidine moiety within their ligand structure have been developed for enantioselective catalysis. chemrxiv.org A new generation of catalysts based on JohnPhos-type ligands featuring a C₂-symmetric 2,5-diarylpyrrolidine has been synthesized. chemrxiv.org These catalysts have proven effective in reactions such as the intramolecular [4+2] cycloaddition of arylalkynes with alkenes and the atroposelective synthesis of 2-arylindoles, demonstrating the synergy between gold and pyrrolidine structures in asymmetric synthesis. chemrxiv.org

Cobalt and Nickel Catalysis in Pyrrolidine Formation

Both cobalt and nickel catalysts have been successfully employed in the synthesis of pyrrolidines through various reaction pathways. A catalyst-tuned system allows for divergent regio- and enantioselective hydroalkylation of 3-pyrrolines; a cobalt catalyst directs alkylation to the C2-position, while a nickel catalyst favors the C3-position. organic-chemistry.org

Cobalt catalysts, such as Co₂(CO)₈, can mediate the synthesis of pyrrolidines from levulinic acid and aromatic amines under hydrosilylation conditions. organic-chemistry.org A more refined cobalt system, consisting of Co(NTf₂)₂ and a triphos ligand, has been developed for the selective transformation of levulinic acid and primary amines into pyrrolidines under a hydrogen atmosphere. researchgate.net

In the realm of nickel catalysis, dipyrrin-supported Ni(I) systems can catalyze the conversion of unactivated alkyl azides into pyrrolidines in high yields. nih.gov Mechanistic studies identified a Ni(II)-iminyl species as the key intermediate responsible for the C–H activation event. nih.gov By using anionic bisoxazoline (BOX) ligands, this system can be rendered enantioselective, providing pyrrolidine products with moderate enantiomeric excess. nih.gov

| Metal | Catalyst System | Reaction Type | Substrates | Key Finding |

| Cobalt | Co catalyst / chiral BOX ligand | Hydroalkylation | 3-Pyrrolines | Regioselective C2-alkylation. organic-chemistry.org |

| Nickel | Ni catalyst / chiral BOX ligand | Hydroalkylation | 3-Pyrrolines | Regioselective C3-alkylation. organic-chemistry.org |

| Cobalt | Co₂(CO)₈ | Reductive Amination/Cyclization | Levulinic acid, Aromatic amines | Synthesis of pyrrolidines via hydrosilylation. organic-chemistry.org |

| Nickel | Ni(I) dipyrrin (B1230570) complex | C-H Amination | Alkyl azides | High yields; proceeds via a Ni(II)-iminyl intermediate. nih.gov |

| Cobalt | CoCl₂ / TMCD | Cross-coupling | Iodo-N-heterocycles, Grignard reagents | Arylation of pre-formed pyrrolidine rings. mdpi.com |

Organocatalytic Routes to Pyrrolidine Derivatives

Organocatalysis, which avoids the use of metals, has emerged as a powerful tool for constructing complex molecular architectures. Pyrrolidine-based catalysts themselves are central to this field, and they are also employed in the synthesis of new, highly functionalized pyrrolidine structures.

Proline-Derived Organocatalyst Applications in Pyrrolidine Synthesis

The amino acid L-proline is considered a foundational organocatalyst, capable of catalyzing key transformations like the asymmetric intramolecular aldol (B89426) reaction, known as the Hajos–Parrish–Eder–Sauer–Wiechert reaction. nih.govnih.gov This and other proline-catalyzed reactions, such as intermolecular aldol and Michael additions, provide access to chiral building blocks that can be converted into complex pyrrolidine derivatives. nih.govnih.govtubitak.gov.tr

A significant breakthrough was the development of diarylprolinol silyl (B83357) ethers, which are highly effective for the asymmetric functionalization of aldehydes. nih.govnih.gov The synthesis of new chiral pyrrolidines often starts from other chiral precursors, such as (R)-glyceraldehyde, to create catalysts with bulky substituents designed to create a specific steric environment. beilstein-journals.org These catalysts have been successfully applied in benchmark reactions like the Michael addition of aldehydes to nitroolefins, achieving good yields and enantioselectivities. beilstein-journals.org The modular nature of these organocatalysts allows for fine-tuning of their structure to optimize reactivity and selectivity for a desired transformation, making them a versatile tool for synthesizing a wide array of pyrrolidine analogues. nih.gov

Asymmetric Synthesis of Chiral 2-Aryl Pyrrolidines and Analogues

The biological activity of chiral molecules is often highly dependent on their absolute stereochemistry. nih.gov Consequently, the development of enantioselective methods for the synthesis of chiral 2-aryl pyrrolidines is of paramount importance. These strategies aim to introduce chirality and control the three-dimensional arrangement of substituents around the pyrrolidine core.

Enantioselective Methodologies for Chiral Induction

A variety of enantioselective methods have been developed to induce chirality in the synthesis of 2-aryl pyrrolidines. These approaches can be broadly categorized into catalyst-controlled and substrate-controlled methods.

One prominent strategy involves the enantioselective, palladium-catalyzed α-arylation of N-Boc-pyrrolidine . This method relies on the enantioselective deprotonation of N-Boc-pyrrolidine mediated by sparteine, followed by a Negishi coupling with aryl bromides. organic-chemistry.org This one-pot synthesis has been shown to produce a broad range of 2-aryl-N-Boc-pyrrolidines with high enantiomeric ratios. organic-chemistry.org

Biocatalytic approaches have also emerged as powerful tools for asymmetric synthesis. Transaminases, for example, can be used for the stereoselective synthesis of 2-substituted chiral pyrrolidines from ω-chloroketones, achieving high enantiomeric excess for both enantiomers. acs.orgacs.org Another enzymatic approach utilizes engineered cytochrome P450 enzymes to catalyze the intramolecular C(sp³)–H amination of organic azides, yielding chiral pyrrolidine derivatives with good enantioselectivity. researchgate.net

Chiral auxiliaries provide another reliable method for inducing stereochemistry. For instance, (R)-phenylglycinol can be used as a chiral auxiliary in a reaction with 3-acylpropionic acids to yield bicyclic lactams, which can then be converted to enantiomerically enriched 2-substituted pyrrolidines. whiterose.ac.uk Similarly, chiral N-tert-butanesulfinyl imines, derived from 4-halobutanal, have been used as electrophiles in reactions with Grignard reagents to produce 2-substituted pyrrolidines with high diastereoselectivity. bohrium.com

Organocatalysis has also been successfully applied to the asymmetric synthesis of pyrrolidines. Chiral phosphoric acids, for example, can catalyze aza-Michael 'cycle' reactions to produce enantioenriched chiral pyrrolidines. whiterose.ac.uk

| Enantioselective Methodology | Key Features | Reported Enantioselectivity (ee or er) |

|---|---|---|

| Pd-catalyzed α-arylation of N-Boc-pyrrolidine | Sparteine-mediated deprotonation, Negishi coupling. organic-chemistry.org | 96:4 er organic-chemistry.org |

| Transaminase-catalyzed cyclization | Biocatalytic approach using ω-chloroketones. acs.orgacs.org | >99.5% ee acs.org |

| Chiral auxiliary (e.g., (R)-phenylglycinol) | Formation of a bicyclic lactam intermediate. whiterose.ac.uk | High enantiomeric purity whiterose.ac.uk |

| Chiral N-tert-butanesulfinyl imines | Diastereoselective addition of Grignard reagents. bohrium.com | High diastereoselectivity bohrium.comresearchgate.net |

| Chiral phosphoric acid catalysis | Organocatalytic aza-Michael reaction. whiterose.ac.uk | Up to 90% ee whiterose.ac.uk |

Control of Stereochemistry at the 2-Position of the Pyrrolidine Ring

Achieving precise control over the stereochemistry at the C-2 position of the pyrrolidine ring is a critical aspect of synthesizing biologically active molecules. nih.gov Several synthetic strategies have been devised to address this challenge.

One effective method involves the diastereoselective [3+2] cycloaddition reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides. This approach can generate up to four stereogenic centers in a single step with high regio- and diastereoselectivity. researchgate.net The stereochemical outcome is influenced by the N-tert-butanesulfinyl group. researchgate.net

Intramolecular cyclization reactions also offer excellent stereocontrol. For instance, an iridium-catalyzed intramolecular reductive amination of carbamates has been shown to produce 2-aryl pyrrolidines with excellent enantioselectivities. whiterose.ac.uk Another approach involves a diastereoselective cyclization using a 1,5-hydrogen atom transfer from a nitrogen-centered radical, leading to the formation of 2,5-disubstituted pyrrolidines. researchgate.net

The use of chiral starting materials , such as proline and 4-hydroxyproline (B1632879) derivatives, is a common strategy for synthesizing pyrrolidine-containing drugs with defined stereochemistry. mdpi.com These cyclic precursors already possess the desired stereocenter at the 2-position, which is then carried through the synthetic sequence.

Furthermore, the stereochemistry at the 2- and 5-positions of the pyrrolidine ring can be controlled during 1,3-dipolar cycloaddition reactions, with the final stereochemistry depending on the geometry of the ylide. nih.govucm.es

| Method for Stereocontrol at C-2 | Key Principle | Outcome |

|---|---|---|

| Diastereoselective [3+2] Cycloaddition | Reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides. researchgate.net | High regio- and diastereoselectivity, formation of multiple stereocenters. researchgate.net |

| Intramolecular Reductive Amination | Iridium-catalyzed cyclization of carbamates. whiterose.ac.uk | Excellent enantioselectivities. whiterose.ac.uk |

| Use of Chiral Precursors | Starting from enantiomerically pure proline or hydroxyproline. mdpi.com | Retention of stereochemistry at the 2-position. mdpi.com |

| 1,3-Dipolar Cycloaddition | Stereoselectivity depends on the geometry of the azomethine ylide. nih.govucm.es | Control over stereochemistry at C-2 and C-5. nih.govucm.es |

Functionalization and Derivatization of the this compound Scaffold

Once the chiral this compound core has been synthesized, further functionalization and derivatization are often necessary to explore the structure-activity relationships and optimize biological properties. nih.gov

Introduction of Additional Substituents on the Pyrrolidine Ring

Various methods exist for introducing additional substituents onto the pyrrolidine ring. The nitrogen atom of the pyrrolidine is a privileged position for substitution due to its nucleophilicity. nih.gov For instance, N-alkylation or N-arylation can be readily achieved.

Substituents can also be introduced at other positions of the pyrrolidine ring. For example, α-functionalization of pyrrolidines can be achieved through redox-neutral reactions using a quinone monoacetal as an oxidizing agent. rsc.org This allows for the synthesis of α-aryl-substituted pyrrolidines in a single step. rsc.org Additionally, methods have been developed for the installation of alkynyl and oxime groups at the C-2 position, which can then be further elaborated into other heterocyclic systems. rsc.org

Amide-Forming Reactions for Pyrrolidine Carboxamide Derivatives

Amide bond formation is a crucial transformation in medicinal chemistry, and pyrrolidine carboxamide derivatives are a common target. nih.govtandfonline.comresearchgate.nettandfonline.com These derivatives can be synthesized through the reaction of a pyrrolidine, acting as the amine component, with a carboxylic acid or its activated derivative. libretexts.orglibretexts.org

A modular approach for the synthesis of 2-arylpyrrolidine-1-carboxamides involves the acid-catalyzed intramolecular cyclization of N-(4,4-diethoxybutyl)ureas, followed by a Mannich-type reaction with an aromatic C-nucleophile. nih.govresearchgate.net This method allows for wide variability in both the aromatic moiety and the substituents at the nitrogen atom. nih.govresearchgate.net

Commonly, amide formation is achieved by reacting the pyrrolidine with an acid chloride or by using a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), to facilitate the reaction between the pyrrolidine and a carboxylic acid. libretexts.orglibretexts.orgyoutube.com These methods are widely used to generate libraries of pyrrolidine carboxamide derivatives for biological screening.

Reaction Mechanisms and Kinetics Involving 2 2 Phenylphenyl Pyrrolidine

Mechanistic Investigations of Pyrrolidine (B122466) Formation Reactions

The formation of the pyrrolidine ring, a core structure in many biologically active molecules, can be achieved through various reaction pathways. Mechanistic studies have shed light on the intricate steps involved in these transformations.

Radical-mediated reactions offer a powerful and versatile approach to constructing pyrrolidine rings. These reactions often proceed under mild conditions and can tolerate a wide range of functional groups.

One prominent strategy involves the Hofmann-Löffler-Freytag (HLF) reaction, which utilizes the generation of nitrogen-centered radicals to build pyrrolidine ring systems. acs.org This multi-step process typically involves the formation of an N-haloamine, followed by homolytic cleavage of the N-X bond (where X is a halogen) upon irradiation to generate a nitrogen-centered radical. acs.orgnih.gov This radical then undergoes an intramolecular hydrogen atom transfer (HAT), usually from the δ-carbon, to form a carbon-centered radical. nih.gov Subsequent radical termination and cyclization lead to the formation of the C-N bond, completing the pyrrolidine ring. acs.org The regioselectivity of the HLF reaction, favoring the formation of 5-membered pyrrolidine rings, is a key feature of this methodology. acs.org

Modern variations of this chemistry have been developed to circumvent the need for harsh acidic conditions and pre-formation of N-haloamines. For instance, N-I bonds can be generated in situ using molecular iodine and a hypervalent iodine oxidant, with subsequent light-induced homolysis creating the necessary nitrogen-centered radical. nih.gov Furthermore, photocatalytic methods have emerged that utilize visible light to generate alkyl radicals which can then react with imines to form substituted pyrrolidines. organic-chemistry.org Another approach employs a redox-relay mechanism where radical intermediates are harnessed for selective C-N bond cleavage and formation in Ti-catalyzed formal [3+2] cycloadditions of N-acylaziridines and alkenes. organic-chemistry.org

The generation of radical intermediates is not limited to HAT processes. For example, photocatalytic [3+2] cycloaddition reactions between aryl cyclopropyl (B3062369) ketones and alkenes can proceed through a distonic radical anion as a key reactive intermediate. researchgate.net The success of these reactions often depends on the redox potential of the cyclopropyl ketone and the ability of the alkene to stabilize the radical intermediate. researchgate.net

| Reaction Type | Key Intermediate(s) | Initiator/Catalyst | Key Features |

| Hofmann-Löffler-Freytag (HLF) Reaction | Nitrogen-centered radical, Carbon-centered radical | Light (irradiation) | Intramolecular 1,5-HAT, high regioselectivity for 5-membered rings. acs.orgnih.gov |

| Photocatalytic [3+2] Cycloaddition | Distonic radical anion | Photoredox catalyst (e.g., Iridium complex), Lewis acid | Operates with a broad range of electron-rich and -deficient reaction partners. researchgate.net |

| Ti-Catalyzed Formal [3+2] Cycloaddition | Radical intermediates | Titanium catalyst | Redox-neutral reaction achieved via a redox-relay mechanism. organic-chemistry.org |

| Visible Light-Mediated Alkyl Radical Addition | Alkyl radicals | Photocatalyst | Mild reaction conditions for the synthesis of substituted pyrrolidines. organic-chemistry.org |

Organocatalysis, particularly using pyrrolidine derivatives, has become a cornerstone of modern organic synthesis. The dual activation modes of iminium and enamine catalysis allow for a wide array of transformations.

Iminium Catalysis: In this mode, a secondary amine catalyst, such as a pyrrolidine derivative, reacts with an α,β-unsaturated aldehyde or ketone to form a transient iminium ion. acs.orgchimia.ch This process increases the electrophilicity of the carbonyl compound, making it more susceptible to nucleophilic attack. acs.org The formation of the iminium ion is a reversible process, and the use of an acid co-catalyst is common to facilitate its formation. acs.org Computational studies have been employed to compare the relative stability of iminium ions derived from various pyrrolidine derivatives, providing insights into which catalysts may be more effective in different media. researchgate.netacs.org For instance, the stability of iminium ions is influenced by substituents on the pyrrolidine ring that can stabilize the positive charge. researchgate.net

Enamine Catalysis: Alternatively, the secondary amine catalyst can react with a saturated aldehyde or ketone to form an enamine intermediate. csic.es This enamine acts as a nucleophile, reacting with various electrophiles. youtube.com The subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and furnishes the functionalized product. nih.gov Kinetic studies have revealed that in some peptide-catalyzed processes, the rate-limiting steps can be both the reaction of the enamine with the electrophile and the hydrolysis of the resulting imine, rather than the initial enamine formation. nih.gov

The interplay between iminium and enamine catalysis allows for elegant domino or cascade reactions, where a single catalyst orchestrates multiple bond-forming events in a single pot. chimia.ch For example, pyrrolidine can catalyze the reaction between 2-heteroatom substituted benzaldehydes and α,β-unsaturated aldehydes or cyclic enones through a sequence of iminium and enamine activations. chimia.ch

Nucleophilic substitution reactions are a fundamental method for constructing the pyrrolidine ring and for introducing substituents onto a pre-existing pyrrolidine scaffold. These reactions typically involve the displacement of a leaving group by a nucleophile.

One common strategy for pyrrolidine synthesis involves the intramolecular cyclization of a linear substrate containing both a nucleophilic amine and an electrophilic carbon with a leaving group. whiterose.ac.uk For instance, the intramolecular aza-Michael reaction, where an amine attacks an α,β-unsaturated system, is a powerful tool for synthesizing pyrrolidines. whiterose.ac.uk

The substitution can also occur at the C-2 position of a pyrrolidine ring. For example, 2-phenylsulfonyl-pyrrolidines can react with carbon nucleophiles. scispace.com In some cases, sequential electrophilic and nucleophilic substitutions at different positions of the pyrrolidine ring can be achieved, allowing for the stereocontrolled synthesis of highly functionalized derivatives. scispace.com The synthesis of 2-substituted pyrrolidines can also be achieved through reactions of N-substituted 4,4-diethoxybutan-1-amines with various nucleophiles, which proceed via the in situ generation of a cyclic iminium ion. researchgate.net

Hydrogen Atom Transfer (HAT) is a key elementary step in many radical-mediated reactions for pyrrolidine synthesis. nih.govnih.gov As discussed in the context of the Hofmann-Löffler-Freytag reaction, intramolecular 1,5-HAT is a classic example where a nitrogen-centered radical abstracts a hydrogen atom from the δ-carbon, leading to a carbon-centered radical that subsequently cyclizes. nih.gov The selectivity of this 1,5-HAT is often governed by a chair-like transition state. nih.gov

Visible light irradiation can be used to induce HAT, enabling the direct synthesis of pyrrolidine structures from alkanes through a HAT relay strategy. organic-chemistry.org In this process, a halogen-bond charge-transfer complex can initiate radical formation and subsequent C-H abstraction. organic-chemistry.org The reaction can proceed through a two-step process involving iodination and nucleophilic substitution, followed by a HAT relay to achieve consecutive aminations. organic-chemistry.org

Furthermore, α-iminyl radical cations can trigger a 1,5-HAT, providing a platform for relay annulation to form pyridine (B92270) derivatives. rsc.org This process generates a relatively stable radical cation species, which acts as a driving force for the reaction. rsc.org

Kinetic Studies of Reactions Catalyzed by Pyrrolidine Derivatives

Kinetic studies are essential for understanding the detailed mechanism of a reaction, identifying the rate-determining step, and optimizing reaction conditions. libretexts.orgnih.gov For reactions catalyzed by pyrrolidine derivatives, kinetic analysis can provide valuable insights into the catalytic cycle.

Understanding Stereochemical Control in Pyrrolidine-Involved Reactions

The control of stereochemistry is a paramount challenge and a primary goal in modern organic synthesis, particularly for the preparation of chiral molecules like many pyrrolidine derivatives. researchgate.netbeilstein-journals.org The stereochemical outcome of a reaction is determined by the relative energies of the diastereomeric transition states leading to the different stereoisomers. researchgate.net

In reactions involving pyrrolidine-based catalysts, the chiral environment provided by the catalyst directs the approach of the reactants, leading to the preferential formation of one enantiomer or diastereomer over the other. For instance, in iminium catalysis, the chiral pyrrolidine catalyst forms a chiral iminium ion, which then reacts with a nucleophile in a stereocontrolled manner. rsc.org The substituents on the pyrrolidine ring of the catalyst play a crucial role in creating a sterically and electronically biased environment that dictates the facial selectivity of the nucleophilic attack.

Similarly, in enamine catalysis, the chiral enamine intermediate adopts a specific conformation that favors the approach of the electrophile from one face, resulting in an enantioselective transformation. The stereochemical control in these reactions can be influenced by several factors, including the structure of the catalyst, the nature of the substrate, the solvent, and the reaction temperature. researchgate.net

Computational studies, such as Density Functional Theory (DFT) calculations, are often used in conjunction with experimental work to rationalize the observed stereochemical outcomes. researchgate.net By modeling the transition state structures, it is possible to identify the key interactions that are responsible for the stereochemical control.

Furthermore, stereodivergent synthesis, which allows for the selective formation of any of the possible stereoisomers of a product from a common starting material, is a highly desirable goal. nih.gov In some radical cascade reactions, it has been shown that the diastereoselectivity of a hydrogen atom transfer step can be switched by using different reagents, enabling a diastereodivergent synthesis of borylated products. nih.gov

Catalytic Applications of 2 2 Phenylphenyl Pyrrolidine Derivatives

Role as Chiral Organocatalysts in Asymmetric Transformations

Derivatives of 2-(2-phenylphenyl)pyrrolidine, particularly diarylprolinol silyl (B83357) ethers, are powerful chiral organocatalysts. Current time information in Bangalore, IN.doi.org These catalysts operate through the formation of transient chiral enamines or iminium ions with carbonyl substrates, enabling a wide range of enantioselective transformations. Current time information in Bangalore, IN.doi.org The bulky diarylmethyl or related biphenyl (B1667301) group provides a crucial steric shield that directs the approach of incoming reagents, leading to high levels of stereocontrol.

The direct, asymmetric functionalization of the α-position of carbonyl compounds is a fundamental strategy in organic synthesis. researchgate.net Pyrrolidine-based catalysts, including derivatives of this compound, have proven to be highly effective in this area. doi.orgscispace.comub.edu These reactions typically proceed through an enamine intermediate, which then reacts with an electrophile.

One notable application is the α-amination of aldehydes. Proline-catalyzed reactions between α-unbranched aldehydes and dialkyl azodicarboxylates yield α-amino aldehydes with excellent yields and enantioselectivities. nih.gov More advanced photoredox methods combined with organocatalysis have expanded the scope to produce stable α-amino aldehyde adducts. mdpi.com

Another key transformation is the α-chlorination of aldehydes. Using N-chlorosuccinimide (NCS) as the chlorine source, catalysts like (2R,5R)-diphenylpyrrolidine can produce α-chloro aldehydes in high yields and with enantiomeric excesses (ee) up to 95%. scispace.comub.edusioc-journal.cn These chlorinated products are valuable intermediates, readily converted to chiral epoxides and amino alcohols without loss of optical purity. ub.edu The use of bifunctional catalysts, such as fluorous (S)-pyrrolidine-thiourea, further enhances the efficiency and recyclability of the catalyst in these chlorination reactions. researchgate.netsnnu.edu.cn

The table below summarizes representative results for the organocatalytic α-chlorination of various aldehydes.

Table 1: Enantioselective α-Chlorination of Aldehydes Catalyzed by (2R,5R)-Diphenylpyrrolidine

| Aldehyde Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| Propanal | 85 | 88 |

| Butanal | 89 | 90 |

| Pentanal | 91 | 92 |

| Hexanal | 99 | 94 |

| 3-Phenylpropanal | 95 | 92 |

Data sourced from studies on direct organocatalytic asymmetric α-chlorination of aldehydes. scispace.comub.edu

The asymmetric Michael addition, a cornerstone of carbon-carbon bond formation, has been successfully catalyzed by pyrrolidine (B122466) derivatives. mdpi.comumich.edu These organocatalysts facilitate the conjugate addition of nucleophiles like ketones and aldehydes to electrophilic olefins, such as nitroalkenes. mdpi.comumich.edu The reaction mechanism involves the formation of a chiral enamine from the catalyst and the carbonyl donor, which then attacks the Michael acceptor.

For instance, novel bifunctional pyrrolidine-based organocatalysts have demonstrated high efficiency and stereoselectivity in the Michael addition of both aldehydes and ketones to various nitroolefins, achieving diastereomeric ratios (dr) up to 98:2 and enantiomeric excesses up to 99%. umich.edu Similarly, a chiral phosphoproline catalyst, a pyrrolidine derivative, has been shown to be effective for the asymmetric Michael addition of ketones to nitroolefins with high diastereo- and enantioselectivities. mdpi.com The success of these reactions often relies on the bifunctional nature of the catalyst, where one part activates the nucleophile (as an enamine) and another part (e.g., a hydrogen-bonding group) interacts with the electrophile.

Table 2: Asymmetric Michael Addition of Ketones to trans-β-Nitrostyrene

| Ketone | Catalyst Loading (mol%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Cyclohexanone | 5 | >99:1 | 96 |

| Cyclopentanone | 5 | 95:5 | 94 |

| Acetone | 10 | - | 90 |

Results are based on studies using pyrrolidine-based bifunctional organocatalysts. mdpi.comumich.edu

Domino, or cascade, reactions offer a powerful approach to molecular complexity by forming multiple chemical bonds in a single operation from simple starting materials. sciengine.comnih.govnih.gov Chiral diarylprolinol silyl ethers, which are structurally analogous to silylated this compound derivatives, are exceptional catalysts for such transformations. Current time information in Bangalore, IN. They can mediate reactions through both enamine and iminium ion intermediates sequentially.

These catalysts have been employed in a variety of cascade reactions, including Michael-Michael-aldol condensations and aza-Michael-cyclization sequences. Current time information in Bangalore, IN. For example, an organocatalytic cascade Michael-alkylation of α,β-unsaturated aldehydes with bromomalonates, catalyzed by diphenylprolinol TMS ether, produces synthetically valuable cyclopropanes with two new stereocenters and a quaternary carbon in high enantioselectivity. sciengine.com The versatility of these catalysts allows for the construction of complex cyclic and polycyclic structures with a high degree of stereocontrol. Current time information in Bangalore, IN.google.com

The asymmetric epoxidation of alkenes is a critical transformation for producing chiral building blocks. rsc.orgnih.gov Diarylprolinol silyl ethers have been identified as highly selective organocatalysts for the epoxidation of α,β-unsaturated aldehydes, using common and environmentally benign oxidants like hydrogen peroxide. Current time information in Bangalore, IN.nih.gov

The catalyst, a chiral bisaryl-silyl-protected pyrrolidine, activates the α,β-unsaturated aldehyde by forming a chiral iminium ion. This activation lowers the LUMO of the substrate, facilitating a nucleophilic attack by the oxidant. The bulky silyl ether group effectively shields one face of the molecule, directing the epoxidation to the other face and thus ensuring high enantioselectivity. Current time information in Bangalore, IN. This method has been successfully applied to a range of substituted α,β-unsaturated aldehydes, affording the corresponding α,β-epoxy aldehydes in high yields and enantioselectivities. nih.gov

Table 3: Asymmetric Epoxidation of α,β-Unsaturated Aldehydes

| Substrate (α,β-Unsaturated Aldehyde) | Oxidant | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Cinnamaldehyde | H₂O₂ | 95 | 95 |

| (E)-Hex-2-enal | H₂O₂ | 88 | 93 |

| (E)-3-(4-Nitrophenyl)acrylaldehyde | UHP | 92 | 97 |

Data from research on epoxidation catalyzed by a chiral bisaryl-silyl-protected pyrrolidine. nih.gov

Pyrrolidine Derivatives as Ligands in Metal-Catalyzed Reactions

Beyond their role as organocatalysts, pyrrolidine derivatives are extensively used as chiral ligands in transition metal-catalyzed asymmetric reactions. The pyrrolidine scaffold provides a rigid backbone for constructing bidentate or monodentate ligands that can effectively coordinate to a metal center and create a chiral environment for catalysis.

The design of effective chiral ligands is central to the success of asymmetric transition metal catalysis. Ligands derived from the this compound framework, often featuring phosphine (B1218219) or amine donor groups (P,N-ligands), have proven to be highly effective. doi.orgscispace.com The biphenyl group in these ligands can play a crucial role in establishing the chiral pocket around the metal center.

Enantiopure 2-(dicyclohexylphosphino)-1,1'-biphenyl derivatives substituted at the 2'-position with a chiral pyrrolidine group have been synthesized and used as P,N-ligands. scispace.com These ligands have shown high efficiency in palladium-catalyzed aryl amination reactions, with performance comparable to well-established ligands. scispace.com

Furthermore, pyrrolidine-based ligands have been successfully applied in a range of other metal-catalyzed transformations. For instance, N-phenyl-(S)-prolinol-derived P,N-ligands have been used in palladium-catalyzed asymmetric allylic alkylation, delivering products with high yields and good enantioselectivities. doi.org Similarly, chiral pyrrolidine-substituted ferrocene-derived ligands have demonstrated excellent performance in the rhodium-catalyzed asymmetric hydrogenation of olefins. umich.edu The modular nature of the pyrrolidine scaffold allows for systematic tuning of the ligand's steric and electronic properties to optimize catalyst performance for a specific reaction.

Medicinal Chemistry and Biological Interactions of 2 2 Phenylphenyl Pyrrolidine Analogues

Pyrrolidine (B122466) Scaffold in Drug Discovery and Development

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry and drug design. nih.govresearchgate.netfrontiersin.org Its prevalence is highlighted by its presence in 37 drugs approved by the U.S. Food and Drug Administration (FDA), making it one of the most common non-aromatic nitrogen heterocycles in pharmaceuticals. nih.govunipa.it The scaffold's utility stems from several key features: its three-dimensional structure due to sp³-hybridized carbons, the presence of multiple stereogenic centers, and the conformational flexibility of the non-planar ring, a phenomenon known as "pseudorotation". nih.govresearchgate.netnih.gov These characteristics allow for a detailed exploration of the pharmacophore space, which is crucial for the clinical success of new bioactive molecules. nih.govunipa.it

The pyrrolidine nucleus is a fundamental component of many natural products, particularly alkaloids found in plants and microorganisms, which exhibit a wide array of biological activities. nih.govunipa.itmdpi.com Furthermore, this scaffold is integral to the structure of the essential amino acid proline, a key building block of peptides and proteins in virtually all living organisms. mdpi.com The versatility of the pyrrolidine framework allows it to serve as a versatile scaffold for developing novel, biologically active compounds with therapeutic potential across various disease areas, including cancer, infectious diseases, and central nervous system disorders. frontiersin.orgnih.govresearchgate.net

The pyrrolidine scaffold is a privileged structure found in a diverse range of biologically active molecules, from natural alkaloids to synthetic pharmaceuticals. nih.govnih.gov In nature, it forms the core of compounds like nicotine, which has antioxidant and anti-inflammatory properties, and various other alkaloids with antimicrobial and anticancer activities. nih.govunipa.it Its incorporation into the amino acid proline makes it a ubiquitous component of many natural peptide hormones, such as oxytocin, vasopressin, and insulin. mdpi.com

In the realm of synthetic drugs, the pyrrolidine ring is a key structural feature in numerous medications. mdpi.com These compounds span a wide range of therapeutic classes, demonstrating the scaffold's broad applicability in medicinal chemistry. frontiersin.org For instance, pyrrolidine derivatives are found in antiviral, anticancer, anti-inflammatory, and anticonvulsant agents. frontiersin.org The molecular diversity and complexity afforded by the pyrrolidine core enable the design and development of more active and less toxic drug candidates. frontiersin.org

Table 1: Examples of Bioactive Molecules and Pharmaceuticals Containing the Pyrrolidine Scaffold

| Compound Name | Class | Biological Significance/Therapeutic Use |

| Nicotine | Natural Alkaloid | Exhibits antioxidant and anti-inflammatory properties. nih.govunipa.it |

| Captopril | Synthetic Drug | An angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension. mdpi.com |

| Sulpiride | Synthetic Drug | An antipsychotic and antidepressant agent. mdpi.com |

| Anisomycin | Natural Product | An antibiotic with antitumor properties. mdpi.com |

| Asunaprevir | Synthetic Drug | An antiviral drug used for the treatment of hepatitis C. mdpi.com |

| Clindamycin | Synthetic Drug | An antibiotic used to treat a number of bacterial infections. researchgate.net |

| Enalapril | Synthetic Drug | An ACE inhibitor used for hypertension and heart failure. researchgate.net |

The design of drug candidates based on the pyrrolidine scaffold leverages its unique structural and conformational properties. nih.gov A primary advantage is the ring's non-planar, puckered nature, which provides a three-dimensional (3D) structure that can be exploited to explore pharmacophore space more effectively than flat, aromatic systems. nih.govresearchgate.netresearchgate.net This "pseudorotation" allows pyrrolidine to adopt various energetically favorable envelope and twisted conformations, offering a tool for diversity-oriented synthesis. researchgate.net

A crucial design principle involves the strategic use of stereochemistry. The pyrrolidine ring can contain up to four stereogenic carbon atoms, leading to a large number of possible stereoisomers. nih.govnih.gov Since biological targets like proteins are chiral, different stereoisomers of a drug candidate can exhibit vastly different biological profiles, potencies, and toxicities. nih.govnih.gov Medicinal chemists often use chiral building blocks, such as the amino acid L-proline, to synthesize enantiomerically pure compounds, thereby avoiding the potential inactivity or toxicity of an unwanted enantiomer. nih.gov

Furthermore, the conformation of the pyrrolidine ring can be controlled and "locked" by the appropriate choice and placement of substituents. nih.gov Inductive and stereoelectronic factors influenced by substituents dictate the ring's puckering, which in turn affects its pharmacological efficacy by presenting the key interacting groups in an optimal spatial orientation for binding to a biological target. nih.gov

Structure-Activity Relationship (SAR) Studies for Pyrrolidine Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of pyrrolidine derivatives correlates with their biological activity. researchgate.netbohrium.com These studies involve systematically modifying the pyrrolidine scaffold and evaluating the resulting impact on pharmacological effects. nih.gov Research has shown that the biological activity of pyrrolidine-based compounds is highly dependent on the substitution pattern around the ring. nih.govbohrium.com Diverse derivatizations, such as the addition of spirooxindole, thiazole, or coumarin moieties, have led to compounds with significant anticancer activity. nih.govbohrium.com SAR analyses help elucidate the factors affecting potency and allow for the optimization of lead compounds into more effective drug candidates. bohrium.com

The nature, position, and orientation of substituents on the pyrrolidine ring profoundly influence the biological activity of its derivatives. nih.govbohrium.com SAR studies have demonstrated that even minor modifications can lead to significant changes in potency and selectivity. For example, in a series of pyrrolidine pentamine derivatives designed as enzyme inhibitors, truncations to the core molecule resulted in a loss of inhibitory activity. nih.govmdpi.com In contrast, modifications of functionalities at different locations (designated R1–R5) had varied effects on the inhibitory properties, indicating that certain positions are more amenable to substitution for optimization. nih.govmdpi.com

The diverse substitution patterns on pyrrolidine derivatives have enabled the regulation of various biological targets to achieve desired therapeutic effects, such as anti-proliferative activities. nih.govbohrium.com For instance, the introduction of an acetamide moiety has been shown to confer anticonvulsant activity in both maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.gov Similarly, the synthesis of various N-substituted and spiro pyrrolidine derivatives has yielded compounds with varying levels of cytotoxicity against different cancer cell lines, providing valuable SAR data for the development of new anticancer agents. bohrium.com

The introduction of aryl groups, and specifically the biphenyl (B1667301) (phenylphenyl) moiety, at the 2-position of the pyrrolidine ring can significantly modulate the pharmacological profile of the resulting compounds. nih.govnih.gov Studies on related 2-aryl heterocyclic systems have provided insights into the potential activities of 2-(2-phenylphenyl)pyrrolidine analogues. For example, 2-phenyl and 2-biphenyl derivatives of morpholines have been shown to be effective antioxidants and to possess anti-inflammatory properties. nih.gov The biphenyl derivatives, in particular, were also found to significantly reduce plasma triglycerides and cholesterol in animal models. nih.gov

In the context of pyrrolidines, research on 2-aryl derivatives has shown that the substituents on the aryl ring can affect both the potency and selectivity of enzyme inhibition. nih.gov A study on 2-aryl polyhydroxylated pyrrolidines as glycosidase inhibitors found that different aryl ring substituents altered the inhibitory activity and selectivity against various glycosidases. nih.gov Furthermore, a library of novel 2-(het)arylpyrrolidine-1-carboxamides demonstrated significant in vitro anticancer activity, with some compounds being twice as active as the reference drug tamoxifen. nih.gov The presence of an S-phenyl moiety at a specific position in a different pyrrolidine-based scaffold was found to be essential for its inhibitory activity, demonstrating the critical role of the aryl group's placement and stereochemistry. nih.govmdpi.com These findings collectively suggest that the phenylphenyl group in this compound is likely to confer potent biological activities, potentially including antioxidant, anti-inflammatory, hypolipidemic, and anticancer effects, which can be fine-tuned by further substitution.

Table 2: Observed Biological Activities of Pyrrolidine and Related Heterocycles with Aryl/Phenylphenyl Substituents

| Scaffold | Substituent | Observed Biological Activity |

| Morpholine | 2-Phenyl | Sympathomimetic, analgesic, antioxidant. nih.gov |

| Morpholine | 2-Biphenyl (Phenylphenyl) | Potent antioxidant, anti-inflammatory, hypolipidemic. nih.gov |

| Polyhydroxylated Pyrrolidine | 2-Aryl | Glycosidase inhibition; potency and selectivity depend on aryl substitution. nih.gov |

| Pyrrolidine-1-carboxamide | 2-(Het)aryl | Anticancer activity. nih.gov |

| Pyrrolidine Pentamine | S-Phenyl at R1 position | Essential for AAC(6')-Ib enzyme inhibition. nih.govmdpi.com |

Stereochemistry is a critical determinant of the biological activity and recognition of pyrrolidine derivatives. nih.govnih.gov The non-planar structure of the pyrrolidine ring and the presence of chiral centers mean that these molecules exist as stereoisomers (enantiomers and diastereomers), which can have distinct interactions with chiral biological targets like enzymes and receptors. nih.govbeilstein-journals.org The spatial orientation of substituents is crucial, as it dictates the binding mode to enantioselective proteins, often leading to one stereoisomer being significantly more active than the others. nih.govnih.gov

The chemical and biological properties of substituted pyrrolidines are highly dependent on their relative stereochemistry. beilstein-journals.org For example, in a series of G-protein coupled receptor 40 (GRP40) agonists, a cis-4-CF₃ substituent on the pyrrolidine scaffold was shown to favor a specific pseudo-axial conformation of an acetic acid group at the 2-position, which is the main pharmacophore for agonist activity. nih.gov Similarly, studies on unichiral analogues of nicotinic acetylcholine receptor (nAChR) modulators revealed that specific stereochemistries are required for high affinity and selectivity for the α4β2 subtype. unimi.it The introduction of fluorine atoms can also significantly influence stereochemical behavior and enhance the conformational stability of the pyrrolidine ring, which in turn impacts biological function. beilstein-journals.org This highlights the principle that controlling the absolute and relative configuration of chiral centers is a fundamental aspect of designing potent and selective pyrrolidine-based therapeutic agents. researchgate.net

Potential Biological Targets and Mechanisms of Action

The diverse pharmacological effects of this compound and its analogues stem from their ability to interact with a variety of biological targets. These interactions can modulate physiological pathways, inhibit enzyme function, and engage with cellular receptors, leading to a broad spectrum of potential therapeutic applications.

Interaction with Neurotransmitter Modulators

Analogues of this compound have been investigated for their effects on neurotransmitter systems. Specifically, certain substituted pyrrolidines, such as pyrovalerone analogues, have demonstrated activity as inhibitors of monoamine transporters. These transporters are crucial for regulating the concentration of neurotransmitters like dopamine and norepinephrine in the synaptic cleft.

Research into a series of 2-aminopentanophenones, which incorporate a pyrrolidine ring, has identified compounds that selectively inhibit the dopamine transporter (DAT) and the norepinephrine transporter (NET) with minimal impact on the serotonin transporter (SERT). This selectivity is a key aspect of their mechanism, as it allows for targeted modulation of the dopaminergic and noradrenergic systems. A subset of these compounds was also evaluated for their affinity at various serotonin (5HT1A, 5HT1B, 5HT1C) and dopamine (D1, D2, D3) receptors and were found to have no significant binding, further highlighting their specificity for the transporters.

Enzyme Inhibitory Effects (e.g., DPP-IV, PAFAH2, InhA, AChE)

The pyrrolidine scaffold is a key feature in a variety of enzyme inhibitors, targeting enzymes implicated in conditions ranging from metabolic disorders to infectious diseases.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: DPP-IV is a serine protease that plays a role in glucose metabolism, and its inhibition is a therapeutic strategy for type 2 diabetes. nih.govnih.gov Cyanopyrrolidines are a prominent class of DPP-IV inhibitors, with compounds like Vildagliptin and Saxagliptin being notable examples that have advanced to clinical trials. nih.gov Research has shown that modifications to the pyrrolidine ring and its substituents can significantly impact inhibitory potency. For instance, a 2-benzylpyrrolidine derivative was found to be the most active inhibitor among a series of newly designed compounds, with an IC50 value of 0.3 ± 0.03 µM. oatext.com Other studies have identified novel pyrrolidine sulfonamide derivatives with significant DPP-IV inhibitory activity; one such compound with a 4-trifluorophenyl substitution exhibited an IC50 of 11.32 ± 1.59 μM. frontiersin.org

Phospholipase A2 (PAFAH2) Inhibition: A potent and crystallized inhibitor of human cytosolic phospholipase A2alpha (cPLA2α), named pyrrophenone, has been synthesized. nih.gov This compound, which features a pyrrolidine core, inhibits the isolated enzyme with an IC50 value of 4.2 nM. nih.gov It also demonstrates potent inhibition of arachidonic acid release in human whole blood. nih.gov

Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibition: InhA is a crucial enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. Direct inhibition of InhA is a promising strategy for developing new anti-tubercular agents. Pyrrolidine carboxamides have been identified as a novel class of InhA inhibitors. nih.gov Structure-activity relationship studies have shown that bulky aromatic groups enhance the potency of these inhibitors, which is consistent with the large size of the InhA binding pocket. nih.gov One of the most effective compounds from a library of pyrrolidine carboxamides, p37, demonstrated an IC50 of 4.47 μM. nih.gov Furthermore, 3-bulky substituted pyrrolidine-2,5-dione derivatives have also been explored as potential InhA inhibitors. core.ac.uk

Acetylcholinesterase (AChE) Inhibition: AChE is an enzyme that breaks down the neurotransmitter acetylcholine, and its inhibition is a key approach in managing Alzheimer's disease. Several pyrrolidine derivatives have been examined for their AChE inhibitory activity. nih.gov While many show moderate activity with I50 values in the micromolar range (87-480 microM), the N-methyl determinant of the pyrrolidine ring is considered important for binding to the enzyme. nih.gov Certain succinimide derivatives, which contain a pyrrolidine-2,5-dione core, have also been identified as AChE inhibitors, with IC50 values of 0.029 mM and 0.031 mM. mdpi.com

| Compound Class | Target Enzyme | Reported IC50 Value |

|---|---|---|

| 2-Benzylpyrrolidine derivative | DPP-IV | 0.3 ± 0.03 µM oatext.com |

| Pyrrolidine sulfonamide derivative | DPP-IV | 11.32 ± 1.59 μM frontiersin.org |

| Pyrrophenone | cPLA2α | 4.2 nM nih.gov |

| Pyrrolidine carboxamide (p37) | InhA | 4.47 μM nih.gov |

| Methylpyrrolidine derivatives | AChE | 87-480 µM nih.gov |

| Succinimide derivative (I) | AChE | 0.031 mM mdpi.com |

| Succinimide derivative (II) | AChE | 0.029 mM mdpi.com |

Receptor Ligand Interactions

Analogues of this compound can also function as ligands for various cellular receptors, particularly those involved in neurotransmission. For example, unichiral analogues of 2R,2'S-2-(1'-methyl-2'-pyrrolidinyl)-7-hydroxy-1,4-benzodioxane have been designed as potent and selective partial agonists for the α4β2 nicotinic acetylcholine receptor (nAChR). The design of these compounds, which includes opening the dioxane ring, has led to 3-pyridyl and m-hydroxyphenyl ethers with high affinity for the α4β2 receptor and good subtype selectivity.

Therapeutic Potential and Research Areas for Substituted Pyrrolidines

The structural versatility of the pyrrolidine ring has made it a valuable scaffold in the development of therapeutic agents across a wide range of diseases. nih.gov Research continues to uncover new applications for substituted pyrrolidines, particularly in the areas of infectious diseases.

Antimicrobial and Antifungal Activities

A significant body of research has focused on the antimicrobial and antifungal properties of substituted pyrrolidines. Various derivatives have shown efficacy against a spectrum of pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi.

The in vitro antibacterial and antifungal activities of several pyrrolidine-substituted halogenobenzene derivatives have been investigated. These studies revealed that certain compounds inhibited the growth of Staphylococcus aureus, Bacillus subtilis, Yersinia enterocolitica, Escherichia coli, Klebsiella pneumoniae, and the yeast-like fungus Candida albicans, with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 512 µg/ml. tandfonline.com

Furthermore, novel pyrrolidine-2,3-dione monomers and dimers have demonstrated potent antibiofilm properties, particularly against S. aureus. Some of these analogues exhibited single-digit MIC activity and were effective at clearing preformed bacterial biofilms. nih.gov Spirooxindole pyrrolidine-linked hybrids have also been identified as potent antifungal agents, with one compound showing significant activity against C. albicans with a MIC value of 4 μg/mL. frontiersin.org

| Compound Class | Microorganism | Reported MIC Value |

|---|---|---|

| Pyrrolidine substituted halogenobenzenes | S. aureus, B. subtilis, Y. enterocolitica, E. coli, K. pneumoniae, C. albicans | 32–512 µg/ml tandfonline.com |

| Pyrrolidine-2,3-dione dimers | Methicillin-susceptible S. aureus (MSSA) | 8–16 μg mL−1 nih.gov |

| Spirooxindole pyrrolidine hybrid | C. albicans | 4 μg/mL frontiersin.org |

| N-arylsuccinimide derivative (Compound 5) | Various bacteria and yeasts | 32–128 µg/mL scispace.com |

| Azo derivative (Compound 8) | Various bacteria and yeasts | 16–256 µg/mL scispace.com |

Antiviral Applications

The pyrrolidine nucleus is a component of several important antiviral drugs. nih.gov These compounds target various viruses and act through different mechanisms.

Hepatitis C Virus (HCV): Telaprevir, a pyrrolidine analogue, is an antiviral drug used in combination therapy to treat chronic HCV infection. It functions by inhibiting NS3/4A, a serine protease essential for the virus. nih.gov Another pyrrolidine-containing drug, Ombitasvir, is also used for chronic Hepatitis C and works by inhibiting NS5A, a protein required for viral replication. nih.gov

SARS-CoV-2: Both Telaprevir and Ombitasvir have also been reported to act as potent inhibitors of proteases in SARS-CoV-2, the virus responsible for COVID-19. nih.gov

Influenza Virus: Synthetic spiro[pyrrolidine-2,2'-adamantanes] have been evaluated in vitro and found to be active against influenza A virus. researchgate.net

Human Immunodeficiency Virus (HIV): Pyrrolidine analogues are also known to inhibit reverse transcriptase in HIV-1. nih.gov

The development of novel pyrrolidine-functionalized nucleoside analogues is an ongoing area of research for both antiviral and anticancer therapies. umn.edu

Anticancer and Antitumor Properties

The pyrrolidine scaffold is a key structural component in numerous natural and synthetic compounds exhibiting a wide range of biological activities, including anticancer properties. unipa.itresearchgate.net Research into this compound analogues has revealed their potential as effective agents in oncology.

A study focused on novel 2-(het)arylpyrrolidine-1-carboxamides demonstrated significant in vitro and in vivo anticancer activities. mdpi.com Some of these compounds exhibited twice the activity of the reference drug tamoxifen against M-Hela tumor cell lines, while showing lower cytotoxicity towards normal Chang liver cells. mdpi.com In vivo studies on murine leukemia models also showed promising results, with up to 83% of animals surviving on day 60 of observation and an increased life span of up to 447%. mdpi.com

Further research into spirooxindole pyrrolidine/pyrrolizidine analogues also yielded encouraging results against human lung cancer cell lines (A549). rsc.org Several of the synthesized compounds showed greater potency towards the A549 cell line. rsc.org Notably, two compounds that were highly effective against the cancerous cells appeared to be non-cytotoxic to non-cancerous mouse embryonic fibroblast cells. rsc.org

The anticancer potential of pyrrolidone derivatives has also been explored. One study found that 2-pyrrolidinone, isolated from Brassica oleracea var. capitata, exhibited in vitro cytotoxicity against HeLa and PC-3 human cancer cells. nih.gov The anti-proliferative effects were found to be mediated through cell cycle arrest in the G0/G1 phase. nih.gov Another series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives, including hydrazones and various azoles, were synthesized and evaluated for their anticancer activity against human A549 pulmonary epithelial cells. mdpi.com The incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings was found to significantly enhance the anticancer activity, reducing the viability of A549 cells to 28.0% and 29.6%, respectively, which was a greater effect than that of the reference drug cytarabine. mdpi.com

Additionally, hydroxylated biphenyl compounds have been investigated for their antitumor activity against malignant melanoma cells. nih.gov Two selected compounds showed significant antiproliferative activity on melanoma cells with IC50 values of 1.7 ± 0.5 μM and 2.0 ± 0.7 μM, respectively. nih.gov These compounds were also found to induce apoptosis and interfere with cell cycle progression. nih.gov

Table 1: Anticancer and Antitumor Properties of this compound Analogues and Related Compounds

| Compound Class | Cell Line(s) | Key Findings |

| 2-(Het)arylpyrrolidine-1-carboxamides | M-Hela, Chang liver | In vitro activity twice that of tamoxifen against M-Hela cells; lower toxicity to normal cells. mdpi.com In vivo, up to 83% survival and 447% increased life span in murine leukemia model. mdpi.com |

| Spirooxindole pyrrolidine/pyrrolizidine analogues | A549 (human lung cancer), NIH-3T3 (non-cancerous) | Several compounds showed greater potency towards A549 cells. rsc.org Potent compounds were non-cytotoxic to NIH-3T3 cells. rsc.org |

| 2-Pyrrolidinone | HeLa, PC-3 | Exhibited in vitro cytotoxicity; mediated anti-proliferative effects through G0/G1 cell cycle arrest. nih.gov |

| 5-Oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives | A549 (human lung cancer) | Incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings enhanced anticancer activity, surpassing that of cytarabine. mdpi.com |

| Hydroxylated biphenyl compounds | Melanoma cells | Showed potent antiproliferative activity (IC50: 1.7 ± 0.5 μM and 2.0 ± 0.7 μM); induced apoptosis and interfered with cell cycle progression. nih.gov |

Anti-inflammatory and Antinociceptive Effects

Several analogues of this compound have demonstrated significant anti-inflammatory and pain-reducing (antinociceptive) properties in preclinical studies. mdpi.comnih.gov

One study investigated a series of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides and identified compounds with both anticonvulsant and antinociceptive activities. mdpi.com Compound 14 from this series showed high efficacy against pain in models of tonic pain (formalin-induced), neurogenic pain (capsaicin-induced), and neuropathic pain (oxaliplatin-induced) in mice. mdpi.com Furthermore, this compound displayed distinct anti-inflammatory activity in a carrageenan-induced inflammation model. mdpi.com The mechanism of action is thought to be complex, potentially involving the inhibition of sodium and calcium channels as well as TRPV1 receptor antagonism. mdpi.com

Another investigation into a pivalate-based Michael product, ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate, revealed its potential for managing inflammation and pain. mdpi.com This compound showed inhibitory activity against COX-1, COX-2, and 5-LOX enzymes, with IC50 values of 314, 130, and 105 μg/mL, respectively. mdpi.com In vivo, it demonstrated a reduction in edema in a carrageenan-induced inflammation model and a significant antinociceptive response in a hot plate test. mdpi.com

Research on 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP) has shown its ability to suppress Toll-like receptor (TLR) signaling pathways, which are crucial in the inflammatory response. nih.gov FPP was found to inhibit the activation of NF-κB and IRF3, key transcription factors in the inflammatory cascade, and subsequently suppressed the expression of inflammatory mediators like COX-2 and iNOS. nih.gov

Furthermore, a study on 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives identified several compounds with significant antinociceptive effects in a formalin-induced tonic pain model. nih.gov These compounds also showed antiallodynic properties in a model of oxaliplatin-induced peripheral neuropathy. nih.gov

Table 2: Anti-inflammatory and Antinociceptive Effects of this compound Analogues

| Compound/Derivative | Model(s) of Pain/Inflammation | Key Findings |

| 3-Substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides (Compound 14 ) | Formalin-induced tonic pain, capsaicin-induced neurogenic pain, oxaliplatin-induced neuropathic pain, carrageenan-induced inflammation | High efficacy against various types of pain; distinct anti-inflammatory activity. mdpi.com |

| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate | In vitro COX-1, COX-2, 5-LOX inhibition; Carrageenan-induced edema; Hot plate test | Inhibited key inflammatory enzymes; reduced edema and showed significant antinociceptive response. mdpi.com |

| 1-[4-Fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP) | Toll-like receptor (TLR) signaling pathways | Suppressed TLR signaling by inhibiting NF-κB and IRF3 activation and downstream inflammatory mediators. nih.gov |

| 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives | Formalin-induced tonic pain, oxaliplatin-induced peripheral neuropathy | Demonstrated significant antinociceptive and antiallodynic properties. nih.gov |

Anticonvulsant Activities

The pyrrolidine-2,5-dione scaffold, a key feature in many this compound analogues, is recognized for its association with anticonvulsant activity. nih.govnih.gov Research has identified several derivatives with potent, broad-spectrum anticonvulsant properties in various animal models of seizures.

A series of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides were synthesized and evaluated for their anticonvulsant effects. mdpi.com Several of these compounds demonstrated broad-spectrum activity in the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and psychomotor 6 Hz seizure models in mice. mdpi.com Notably, compound 14 and its stereoisomers were identified as having the most potent anticonvulsant properties, with an ED50 in the MES test of 49.6 mg/kg. mdpi.com

Further studies on N-(substituted phenyl) pyrrolidine-2-carboxamide derivatives also revealed significant anticonvulsant activity in the MES test. rroij.com Compounds with 4-nitrophenyl and 4-chlorophenyl substitutions were particularly effective, with one compound showing protection against MES seizures at a dose of 30 mg/kg. rroij.com

Hybrid molecules incorporating the pyrrolidine-2,5-dione core have also been a focus of research. mdpi.com One study reported a series of derivatives that showed broad-spectrum activity in the MES and 6 Hz seizure models. mdpi.com The most potent compound from this series demonstrated an ED50 of 45.6 mg/kg in the MES test and 39.5 mg/kg in the 6 Hz test, along with a favorable safety profile. mdpi.com

Research into 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides also yielded a highly active compound. mdpi.com This particular derivative showed more beneficial ED50 values than the reference drug valproic acid in both the MES test (68.30 mg/kg) and the 6 Hz test (28.20 mg/kg). mdpi.com

Additionally, a series of hybrid compounds with both pyrrolidine-2,5-dione and thiophene rings were synthesized and evaluated. nih.gov The most promising compound from this series showed a higher ED50 value than the reference drugs valproic acid and ethosuximide in the MES and 6 Hz tests. nih.gov In vitro studies suggested that its mechanism of action involves moderate but balanced inhibition of neuronal voltage-sensitive sodium and L-type calcium channels. nih.gov

Table 3: Anticonvulsant Activities of this compound Analogues

| Compound Class/Derivative | Seizure Model(s) | Key Findings |